Product packaging for 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline(Cat. No.:CAS No. 186386-90-3)

4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline

Cat. No.: B3040320
CAS No.: 186386-90-3
M. Wt: 209.14 g/mol
InChI Key: KTJBWMIVXDHCNT-UHFFFAOYSA-N
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Description

Significance of Fluorine and Trifluoroethoxy Moieties in Contemporary Organic Synthesis

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance pharmacological profiles. The trifluoromethyl (-CF3) and related trifluoroalkoxy groups, such as the trifluoroethoxy (-OCH2CF3) moiety, are particularly significant. The trifluoroethoxy group is known for its high lipophilicity, which can improve a molecule's ability to cross cell membranes. uni.lu Furthermore, the strong carbon-fluorine bonds within this group contribute to increased metabolic stability, prolonging the in vivo half-life of a drug candidate. scbt.com The electron-withdrawing nature of the trifluoroethoxy group can also modulate the acidity or basicity of nearby functional groups and influence intermolecular interactions, such as hydrogen bonding and electrostatic interactions. scbt.comnbinno.com

Contextualization of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline within Fluorinated Anilines

This compound belongs to the family of substituted fluorinated anilines. Its structure is characterized by a fluorine atom at the para-position (position 4) and a trifluoroethoxy group at the ortho-position (position 2) relative to the amino group on the benzene (B151609) ring. This specific arrangement of substituents—a halogen, an amino group, and a fluoroalkoxy group—creates a unique electronic and steric environment on the aromatic ring. This distinct substitution pattern makes it a valuable intermediate for synthesizing complex molecules where precise control over regioselectivity is required. The properties of this molecule are a composite of its constituent parts: the reactivity of the aniline (B41778) core, the metabolic stability and lipophilicity conferred by the trifluoroethoxy group, and the electronic modulation provided by the fluorine atom.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC8H7F4NO
Monoisotopic Mass209.04637 Da
Predicted XlogP2.4
InChIInChI=1S/C8H7F4NO/c9-5-1-2-6(13)7(3-5)14-4-8(10,11,12)/h1-3H,4,13H2
InChIKeyKTJBWMIVXDHCNT-UHFFFAOYSA-N
SMILESC1=CC(=C(C=C1F)OCC(F)(F)F)N

Data sourced from PubChem. scbt.com

Research Scope and Academic Significance of this compound Studies

While specific academic publications detailing the synthesis and application of this compound are not abundant in publicly accessible literature, its importance is highlighted by its appearance in numerous patents. This suggests that the compound is primarily utilized as a crucial building block in proprietary industrial research and development, likely in the synthesis of novel agrochemicals or pharmaceuticals.

The academic significance of this compound lies in its potential as a versatile synthetic intermediate. The presence of three distinct functional groups (amino, fluoro, and trifluoroethoxy) at specific positions on the aniline ring offers multiple sites for further chemical modification. This allows for the systematic exploration of chemical space in the design of new bioactive molecules. Research in synthetic methodology could focus on developing efficient routes to this and related compounds, while medicinal chemistry studies could employ it as a starting material for generating libraries of compounds for biological screening. The unique combination of fluorine and a trifluoroethoxy group makes it an attractive scaffold for investigating the impact of fluorine substitution on molecular properties and biological activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7F4NO B3040320 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline CAS No. 186386-90-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-2-(2,2,2-trifluoroethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4NO/c9-5-1-2-6(13)7(3-5)14-4-8(10,11)12/h1-3H,4,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJBWMIVXDHCNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OCC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Nomenclature and Advanced Structural Characterization of 4 Fluoro 2 2,2,2 Trifluoroethoxy Aniline

Systematic IUPAC Nomenclature and Research Identifiers

The compound is systematically named 4-fluoro-2-(2,2,2-trifluoroethoxy)aniline according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. For unambiguous identification in chemical databases and research, a set of unique identifiers is used.

Identifier TypeIdentifier
IUPAC Name This compound
CAS Number Not prominently available in searched literature
PubChem CID 16791924 uni.lu
Molecular Formula C8H7F4NO uni.lu
InChI InChI=1S/C8H7F4NO/c9-5-1-2-6(13)7(3-5)14-4-8(10,11,12)/h1-3H,4,13H2 uni.lu
InChIKey KTJBWMIVXDHCNT-UHFFFAOYSA-N uni.lu
SMILES C1=CC(=C(C=C1F)OCC(F)(F)F)N uni.lu

Conformational Analysis of the 2-(2,2,2-trifluoroethoxy) Moiety

The rotation around the C(aryl)-O bond is expected to have a notable rotational barrier due to potential steric hindrance between the trifluoroethoxy group and the amino group at the ortho position. Computational studies on halogenated aromatic alcohols suggest that substituents can influence the barrier to rotation about the C-O bond. nih.gov The bulky and strongly electronegative trifluoroethoxy group likely influences the orientation of the amino group and the planarity of the aniline (B41778) ring.

For the O-C(ethyl) bond, rotation of the trifluoromethyl (-CF3) group will also have a rotational barrier. The gauche effect, a stabilizing interaction often seen in fluorinated molecules, might influence the preferred dihedral angle. acs.org The interplay of steric repulsion and electrostatic interactions will determine the most stable conformation of the trifluoroethoxy side chain relative to the aromatic ring.

Electronic Effects of Fluoro and Trifluoroethoxy Substituents on the Aniline Core

The electronic properties of the aniline ring are significantly modulated by the presence of the fluoro and trifluoroethoxy substituents. These effects can be understood in terms of inductive and resonance effects, which can be quantified using Hammett constants.

Resonance Stabilization and Destabilization

The fluorine atom, having lone pairs of electrons, can participate in resonance and donate electron density to the aromatic ring (+R effect). This donation is most effective at the ortho and para positions. However, for fluorine, the inductive effect is generally considered to be stronger than its resonance effect.

The oxygen atom of the trifluoroethoxy group also has lone pairs that can be donated to the ring via resonance (+R effect). However, the strong electron-withdrawing nature of the adjacent trifluoromethyl group significantly reduces the electron-donating ability of the oxygen atom. This is sometimes referred to as a "through-space" inductive effect, further diminishing the resonance donation.

The net effect of these substituents is a significant deactivation of the aniline ring towards electrophilic aromatic substitution and a decrease in the basicity of the amino group. The Hammett constants for related substituents illustrate these effects:

Substituentσ_metaσ_para
-F0.340.06
-CF30.430.54
-OCH30.12-0.27
-OCF30.350.35

Isomeric Considerations and Positional Chemistry of Related Fluoro(trifluoroethoxy)anilines

Several positional isomers of fluoro(trifluoroethoxy)aniline exist, and their properties are expected to differ based on the relative positions of the substituents. Some examples include:

4-Fluoro-3-(2,2,2-trifluoroethoxy)aniline : In this isomer, the bulky trifluoroethoxy group is meta to the amino group, which would result in less steric hindrance compared to the ortho-substituted title compound. nih.gov

2-Fluoro-4-(2,2,2-trifluoroethoxy)aniline : Here, the fluorine is ortho to the amino group, which could lead to intramolecular hydrogen bonding between the amino group and the fluorine atom.

3,5-Bis(2,2,2-trifluoroethoxy)aniline : This is a disubstituted analog with two trifluoroethoxy groups. ontosight.ai

The position of the substituents significantly influences the electronic environment of the aniline ring and the amino group. For instance, the basicity of the aniline nitrogen will be different for each isomer due to the varying interplay of inductive and resonance effects. Comparative studies on fluoroaniline (B8554772) isomers have shown that the position of the fluorine atom affects molecular properties such as dipole moment and HOMO-LUMO energy gaps. researchgate.netresearchgate.net

Stereochemical Aspects of Fluorinated Anilines (if applicable to chiral derivatives)

While this compound itself is not chiral, the introduction of a chiral center would lead to stereoisomers. The synthesis of chiral fluorinated amines and anilines is an active area of research, often employing methods like stereoselective reduction or the use of chiral auxiliaries. acs.orgnih.gov

If a chiral center were introduced, for example, by derivatization of the amino group or substitution on the ethyl portion of the trifluoroethoxy group, the resulting enantiomers or diastereomers could exhibit different biological activities or physical properties. The synthesis of enantiopure fluorinated amino acids has demonstrated the importance of stereochemistry in bioactive molecules. caldic.com The development of synthetic methods for enantiopure fluorinated anilines highlights the potential for creating chiral derivatives of the title compound for various applications. acs.org

Synthetic Methodologies for 4 Fluoro 2 2,2,2 Trifluoroethoxy Aniline

Strategies for Introducing the 2,2,2-Trifluoroethoxy Group

The introduction of the 2,2,2-trifluoroethoxy group is a critical step in the synthesis of the target molecule. This is typically achieved through etherification reactions, with the Williamson ether synthesis being a prominent and widely used method.

The Williamson ether synthesis is a versatile and reliable method for forming ethers. wikipedia.orgchemistrytalk.org It proceeds via an S(_N)2 reaction mechanism where an alkoxide ion acts as a nucleophile and displaces a halide from an organohalide. wikipedia.org In the context of synthesizing 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline, this involves the reaction of a suitably substituted phenolic precursor with a 2,2,2-trifluoroethylating agent.

The general approach involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then attacks the electrophilic carbon of the trifluoroethylating agent. The choice of the phenolic precursor is crucial and is typically a derivative of 4-fluorophenol, which is later converted to the aniline (B41778).

Table 1: Key Reactants in Williamson Ether Synthesis for Trifluoroethoxylation

Reactant TypeExamplesRole in Reaction
Phenolic Precursor 4-Fluoro-2-nitrophenolProvides the aromatic backbone and the oxygen atom for the ether linkage. The nitro group is a precursor to the aniline.
Trifluoroethylating Agent 2,2,2-Trifluoroethyl tosylate, 2,2,2-Trifluoroethyl triflateProvides the 2,2,2-trifluoroethoxy group. The tosylate or triflate acts as a good leaving group.
Base Sodium hydride (NaH), Potassium carbonate (K({2})CO({3}))Deprotonates the phenolic hydroxyl group to form the reactive phenoxide.
Solvent Dimethylformamide (DMF), Acetonitrile (B52724) (CH({3})CN)Provides a medium for the reaction to occur. Aprotic polar solvents are often preferred for S(_N)2 reactions.

While the Williamson ether synthesis is a mainstay, alternative methods for forming the aryl trifluoroethyl ether linkage exist. These methods may offer advantages in terms of reaction conditions, substrate scope, or functional group tolerance. One such alternative is the Chan-Lam coupling reaction, which involves the copper-catalyzed coupling of a boronic acid with an alcohol. In this scenario, a trifluoroethoxyphenylboronic acid could potentially be coupled with an amine or a protected amine. However, for the specific construction of the 2,2,2-trifluoroethoxy group on a pre-existing phenol, variations of the Williamson ether synthesis remain the most direct and commonly employed strategies.

Formation of the Aniline Functionality

The final key step in the synthesis of this compound is the introduction of the amino group to the aromatic ring. This is almost universally accomplished by the reduction of a nitroaromatic precursor.

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. wikipedia.org A variety of methods are available, ranging from catalytic hydrogenation to the use of dissolving metals. The choice of method often depends on the presence of other functional groups in the molecule and the desired reaction conditions.

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. commonorganicchemistry.com This technique involves the use of hydrogen gas in the presence of a metal catalyst.

Commonly used catalysts for this transformation include:

Palladium on carbon (Pd/C)

Platinum(IV) oxide (PtO(_2))

Raney nickel

The reaction is typically carried out in a solvent such as ethanol or ethyl acetate under a hydrogen atmosphere. The pressure of hydrogen gas can vary from atmospheric pressure to higher pressures, depending on the reactivity of the substrate and the activity of the catalyst. For the synthesis of this compound, catalytic hydrogenation of the corresponding nitro compound, 1-Fluoro-4-nitro-2-(2,2,2-trifluoroethoxy)benzene, is a highly effective method.

Transfer hydrogenation offers a safer alternative to using high-pressure hydrogen gas. researchgate.net In this method, a hydrogen donor molecule, such as cyclohexene or formic acid, is used in the presence of a catalyst like palladium on carbon. researchgate.netutrgv.edu

Metal-mediated reductions provide a classical and robust alternative to catalytic hydrogenation for the conversion of nitroarenes to anilines. nm.gov These methods are particularly useful when catalytic hydrogenation might be problematic due to the presence of other reducible functional groups.

Table 2: Common Metal Reagents for Nitro Group Reduction

Metal ReagentAcidic MediumKey Features
Iron (Fe) Acetic acid (CH({3})COOH), Hydrochloric acid (HCl)A mild and cost-effective method that is tolerant of many other functional groups. commonorganicchemistry.com
Tin(II) chloride (SnCl({2})) Hydrochloric acid (HCl)A versatile reagent that can selectively reduce nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com
Zinc (Zn) Acetic acid (CH({3})COOH), Hydrochloric acid (HCl)Another effective metal for this reduction, often used under acidic conditions. commonorganicchemistry.com

These reactions typically involve the gradual addition of the metal to a solution of the nitroaromatic compound in an acidic medium. The reaction proceeds through a series of electron transfer steps from the metal to the nitro group, ultimately leading to the formation of the aniline. nm.gov

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. In the context of synthesizing this compound, this strategy would typically involve the coupling of an aryl halide or triflate with an ammonia equivalent or a protected amine. A plausible substrate for this reaction is 1-bromo-4-fluoro-2-(2,2,2-trifluoroethoxy)benzene.

The choice of catalyst, ligand, base, and solvent is crucial for the success of this transformation. Commonly used palladium precursors include Pd(OAc)₂ and Pd₂(dba)₃. The ligands are often bulky, electron-rich phosphines that facilitate the catalytic cycle. Examples include tri-tert-butylphosphine (P(tBu)₃) and biphenyl-based ligands like XPhos and RuPhos. The base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu), is required to deprotonate the amine and regenerate the active catalyst.

A representative reaction scheme is as follows:

Researchers have successfully applied Buchwald-Hartwig amination to structurally similar electron-rich fluoro- and alkoxy-substituted aryl halides. The reaction conditions are optimized to achieve high yields and minimize side reactions.

Table 1: Representative Conditions for Buchwald-Hartwig Amination

Parameter Condition
Palladium Source Pd₂(dba)₃
Ligand XPhos
Base NaOtBu
Amine Source Benzophenone imine, followed by hydrolysis
Solvent Toluene or Dioxane

| Temperature | 80-110 °C |

Multi-Step Synthesis Pathways from Simpler Aromatic Precursors

A common strategy for synthesizing polysubstituted aromatic compounds is to build them up from simpler, readily available starting materials. A plausible multi-step synthesis for this compound could begin with a simple precursor like 4-fluorophenol or 2,5-difluoronitrobenzene.

One potential route is outlined below:

Nitration: Nitration of 4-fluorophenol would yield 4-fluoro-2-nitrophenol. The hydroxyl group directs the incoming nitro group to the ortho position.

Williamson Ether Synthesis: The phenolic hydroxyl group of 4-fluoro-2-nitrophenol can be converted to the corresponding trifluoroethoxy ether by reaction with 2,2,2-trifluoroethyl triflate or iodide in the presence of a base like potassium carbonate.

Reduction: The final step would be the reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as H₂ with a palladium catalyst, or metals like iron or tin in acidic media.

This pathway allows for the controlled introduction of each substituent in a specific order, ensuring the correct final arrangement.

Chemo-, Regio-, and Stereoselective Synthetic Considerations

Chemoselectivity: In a molecule with multiple functional groups, it is important to ensure that reactions occur at the desired site. For example, during the reduction of the nitro group in the presence of an aryl fluoride (B91410), the conditions must be chosen to avoid hydrodefluorination.

Regioselectivity: The placement of substituents on the aromatic ring is critical. In electrophilic aromatic substitution reactions, the directing effects of the existing substituents must be carefully considered to achieve the desired isomer. For instance, in the nitration of 4-fluorophenol, the strong activating and ortho-directing effect of the hydroxyl group overrides the weaker deactivating and ortho-, para-directing effect of the fluorine, leading to substitution at the 2-position.

Stereoselectivity: For the target molecule, there are no stereocenters, so stereoselectivity is not a primary concern. However, in the synthesis of more complex derivatives, this would be an important consideration.

Sustainable and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places increasing emphasis on sustainability. In the synthesis of this compound, several green chemistry principles can be applied:

Catalysis: The use of catalytic methods, such as the Buchwald-Hartwig amination and catalytic hydrogenation, is preferred over stoichiometric reagents to minimize waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key goal.

Safer Solvents: Whenever possible, hazardous solvents should be replaced with greener alternatives like water, ethanol, or supercritical fluids. For many of the reactions described, solvent choice can be optimized for reduced environmental impact.

Energy Efficiency: Performing reactions at lower temperatures, for example, by using more active catalysts, can reduce energy consumption. Microwave-assisted synthesis is one technique that can often accelerate reactions and reduce energy usage.

By incorporating these principles, the synthesis of this compound can be made more environmentally friendly and economically viable.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
1-Bromo-4-fluoro-2-(2,2,2-trifluoroethoxy)benzene
Pd(OAc)₂ (Palladium(II) acetate)
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
Tri-tert-butylphosphine (P(tBu)₃)
XPhos
RuPhos
Sodium tert-butoxide (NaOtBu)
Benzophenone imine
2-(2,2,2-Trifluoroethoxy)aniline
N-Fluorobenzenesulfonimide (NFSI)
Selectfluor®
1,4-Dichloro-2-nitrobenzene
4-Fluorophenol
4-Fluoro-2-nitrophenol
2,2,2-Trifluoroethyl triflate

Chemical Reactivity and Mechanistic Studies of 4 Fluoro 2 2,2,2 Trifluoroethoxy Aniline

Reactivity of the Aromatic Amine Group

The aromatic amine group in 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline is a key functional group that dictates a significant portion of its chemical behavior. The nucleophilicity of the nitrogen atom is modulated by the electronic effects of the substituents on the aromatic ring. The fluorine atom at the para position and the trifluoroethoxy group at the ortho position are both electron-withdrawing groups, which tend to decrease the electron density on the benzene (B151609) ring and, consequently, reduce the basicity and nucleophilicity of the amino group compared to aniline (B41778).

Nucleophilic Reactions of the Aniline Nitrogen

The lone pair of electrons on the nitrogen atom of the amino group allows it to act as a nucleophile in various reactions, such as alkylation and acylation. However, the presence of the electron-withdrawing fluoro and trifluoroethoxy groups diminishes this nucleophilic character.

Alkylation: The reaction of this compound with alkyl halides to form secondary or tertiary amines is expected to be slower than that of aniline. The reduced nucleophilicity of the nitrogen requires more forcing reaction conditions, such as the use of stronger bases or higher temperatures, to proceed efficiently.

Acylation: Similarly, the acylation of the amino group with acyl chlorides or anhydrides to form amides is also influenced by the electron-withdrawing substituents. While the reaction is generally feasible, the reaction rates are expected to be lower than those observed for more electron-rich anilines.

ReactionSubstrateExpected ReactivityInfluencing Factors
AlkylationThis compoundSlower than anilineReduced nucleophilicity due to electron-withdrawing groups (-F, -OCH2CF3)
AcylationThis compoundSlower than anilineDecreased electron density on the nitrogen atom

Diazotization and Transformations of Diazonium Salts

The conversion of the primary aromatic amine to a diazonium salt via reaction with nitrous acid (diazotization) is a cornerstone of aromatic chemistry, opening pathways to a wide array of functional group transformations. organic-chemistry.orgbyjus.com

The diazotization of this compound is anticipated to be more challenging compared to aniline itself. The presence of electron-withdrawing groups on the aromatic ring decreases the basicity of the amino group, making the initial nitrosation step slower. chemistrysteps.com

Once formed, the corresponding diazonium salt, 4-Fluoro-2-(2,2,2-trifluoroethoxy)benzenediazonium salt, can undergo various transformations:

Sandmeyer Reaction: This reaction allows for the replacement of the diazonium group with a variety of nucleophiles, including halides (Cl, Br) and cyanide (CN), using copper(I) salts as catalysts. wikipedia.orgnih.govorganic-chemistry.org This provides a versatile method for introducing a range of substituents onto the aromatic ring.

Schiemann Reaction: For the introduction of a fluorine atom, the diazonium salt can be converted to its tetrafluoroborate (B81430) salt, which upon heating, decomposes to yield the corresponding aryl fluoride (B91410). masterorganicchemistry.comlumenlearning.com

Azo Coupling: The diazonium salt can act as an electrophile in reactions with electron-rich aromatic compounds, such as phenols and anilines, to form highly colored azo compounds. google.comnih.govnih.govresearchgate.netunb.calibretexts.orgyoutube.com The electrophilicity of the diazonium ion derived from this compound is enhanced by the electron-withdrawing substituents, potentially leading to faster coupling reactions.

Reactions with Carbonyl Compounds (e.g., imine formation)

The reaction of primary amines with aldehydes and ketones to form imines (Schiff bases) is a fundamental transformation in organic chemistry. google.com The reaction of this compound with carbonyl compounds is expected to proceed, although the rate of reaction may be slower compared to more nucleophilic anilines. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Aniline and its derivatives can also act as catalysts for imine formation. researchgate.netresearchgate.net

Electrophilic Aromatic Substitution on the Benzene Ring

Electrophilic aromatic substitution (EAS) is a key reaction for the functionalization of aromatic rings. The regioselectivity of these reactions on the benzene ring of this compound is determined by the directing effects of the existing substituents.

Directing Effects of Substituents (Fluoro, Trifluoroethoxy, Amino)

The three substituents on the benzene ring each exert their own directing influence on incoming electrophiles:

Amino Group (-NH₂): The amino group is a powerful activating group and an ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic ring through resonance. chemistrysteps.combyjus.com

Fluoro Group (-F): Halogens are generally deactivating groups due to their inductive electron-withdrawing effect. However, they are ortho-, para-directors because the lone pairs on the halogen can be donated to the ring by resonance, stabilizing the arenium ion intermediate for ortho and para attack. daneshyari.com

SubstituentPositionElectronic EffectDirecting Effect
-NH₂C1Activating (Resonance)Ortho, Para
-OCH₂CF₃C2Deactivating (Inductive)Ortho, Para
-FC4Deactivating (Inductive)Ortho, Para

Selectivity Control in Substitution Reactions

Given the directing effects of the substituents, electrophilic aromatic substitution on this compound is predicted to occur at the positions that are ortho or para to the strongly activating amino group and are not sterically hindered. The available positions for substitution are C3, C5, and C6.

Position C5: This position is para to the trifluoroethoxy group and ortho to the fluoro group. It is also meta to the amino group.

Position C3: This position is ortho to both the trifluoroethoxy and fluoro groups, and meta to the amino group.

Position C6: This position is ortho to the amino group.

The amino group strongly directs ortho and para. The para position to the amino group is occupied by the fluorine atom. Therefore, substitution is most likely to occur at the ortho position, C6. However, steric hindrance from the adjacent trifluoroethoxy group at C2 might influence the regioselectivity. The C5 position is another potential site for substitution, being activated by the ortho-directing fluoro group and the para-directing trifluoroethoxy group, although it is meta to the strongly activating amino group.

To achieve selectivity, especially to avoid polysubstitution, the reactivity of the amino group is often modulated by converting it into an amide (e.g., an acetanilide). This reduces the activating effect of the amino group and increases steric hindrance at the ortho position, often favoring para-substitution. libretexts.org

In reactions like halogenation, direct reaction with unprotected anilines can lead to multiple substitutions. beilstein-journals.orgnih.govnih.gov Therefore, protection of the amino group is a common strategy to control the selectivity of the reaction.

Reactivity of the Trifluoroethoxy Ether Linkage

The 2,2,2-trifluoroethoxy group (-OCH₂CF₃) is generally considered a stable moiety under a range of reaction conditions. The strong carbon-fluorine bonds in the trifluoromethyl group and the inherent stability of the ether linkage contribute to its robustness. Aryl fluoroalkyl ethers, as a class, exhibit good thermal and oxidative stability.

The cleavage of the C-O bond in aryl ethers typically requires harsh conditions, such as strong acids (e.g., HBr or HI) or potent bases. rsc.orgnih.gov In the case of this compound, the electron-withdrawing nature of the trifluoromethyl group can influence the stability of the ether linkage. While specific studies on the cleavage of the trifluoroethoxy group in this particular molecule are not extensively documented, it is anticipated to be more stable than a simple methoxy (B1213986) or ethoxy group due to the inductive effect of the fluorine atoms, which strengthens the C-O bond.

Under typical synthetic conditions for transformations involving the amino group or the aromatic ring, the trifluoroethoxy ether linkage is expected to remain intact.

Nucleophilic Aromatic Substitution (SNAr) Driven by Fluorine Activation

The presence of a fluorine atom on the aromatic ring of this compound makes it a potential substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. In SNAr, a nucleophile displaces a leaving group (in this case, the fluoride ion) on an aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the intermediate Meisenheimer complex. dalalinstitute.comnih.gov

Kinetic studies on related substituted anilines in SNAr reactions have shown that the nature of the substituents and the solvent can significantly influence the reaction rates and even the mechanism. nih.govresearchgate.net For instance, the reaction of para-substituted anilines with highly activated electrophiles can proceed through a polar SNAr mechanism or a single-electron transfer (SET) pathway, depending on the basicity of the aniline nucleophile. nih.gov

Table 1: Predicted Relative Reactivity in SNAr Reactions

Nucleophile Predicted Reaction Rate Rationale
Strong Nucleophiles (e.g., RO⁻, RS⁻) Moderate to Good The electron-withdrawing trifluoroethoxy group activates the ring, overcoming the deactivating effect of the amino group.
Neutral Nucleophiles (e.g., RNH₂) Slow to Moderate The nucleophilicity of the amine and the electronic nature of the aromatic ring will be key factors. Reaction may require elevated temperatures.
Weak Nucleophiles (e.g., H₂O, ROH) Very Slow / No Reaction Insufficient activation of the aromatic ring for reaction with weak nucleophiles under normal conditions.

This table is based on general principles of SNAr reactions and qualitative interpretation of available data on similar compounds.

Oxidative and Reductive Transformations of the Aromatic System

The aromatic system of this compound is susceptible to both oxidative and reductive transformations, primarily centered around the amino group and potentially the aromatic ring itself.

Oxidative Transformations: The amino group of anilines can be oxidized to various functional groups, including nitroso, nitro, and azoxy compounds, depending on the oxidant and reaction conditions. nih.gov The presence of the electron-withdrawing trifluoroethoxy group might influence the oxidation potential of the aniline. Electrochemical oxidation of anilines can lead to the formation of phenazines through a (4 + 2) cyclization with o-phenylenediamines. nih.gov However, under many oxidative conditions, the trifluoroethoxy group is expected to be stable.

Reductive Transformations: While this compound itself does not have a group that is typically reduced, a common transformation in related synthetic pathways is the reduction of a nitro group to an amine. If a nitro group were present on the ring, for example, in a precursor molecule, its reduction to the corresponding amine is a crucial step.

The catalytic hydrogenation (e.g., using Pd/C and H₂) or reduction with metals in acidic media (e.g., Fe/HCl, SnCl₂) are common methods for the reduction of aromatic nitro groups to anilines. researchgate.netmdpi.com The trifluoroethoxy group is generally stable under these reductive conditions, allowing for the selective transformation of the nitro group. numberanalytics.com

Table 2: Potential Products of Oxidative and Reductive Reactions

Reaction Type Reagents Potential Product(s)
Oxidation Strong Oxidants (e.g., H₂O₂, KMnO₄) Nitroso, Nitro, or Azoxy derivatives
Oxidation Electrochemical with o-phenylenediamine Phenazine (B1670421) derivatives
Reduction (of a corresponding nitro-analog) H₂/Pd/C or Fe/HCl This compound

This table outlines plausible transformations based on the known reactivity of anilines and nitroaromatics.

Reaction Kinetics and Thermodynamic Considerations

The kinetics of SNAr reactions are highly dependent on the electronic nature of the substituents on the aromatic ring. The Hammett equation can be a useful tool to correlate the reaction rates with the electronic properties of the substituents. libretexts.org The substituent constant (σ) for the 2,2,2-trifluoroethoxy group would be positive, indicating its electron-withdrawing nature, which would contribute to an increased rate of nucleophilic attack.

For oxidative and reductive transformations, the thermodynamics are generally favorable for the conversion of an amino group to more oxidized states and a nitro group to an amine, respectively, under the appropriate conditions. The kinetics of these reactions can vary widely depending on the specific reagents and reaction conditions employed.

Derivatization and Functionalization Strategies for 4 Fluoro 2 2,2,2 Trifluoroethoxy Aniline

Modifications at the Aniline (B41778) Nitrogen

The primary amino group of 4-fluoro-2-(2,2,2-trifluoroethoxy)aniline is a key handle for a variety of chemical transformations, including acylation, alkylation, and participation in heterocycle formation.

Amidation and Sulfonamidation Reactions

The conversion of the aniline nitrogen to an amide or sulfonamide is a fundamental transformation that serves not only to introduce new functional groups but also to modify the electronic properties of the aromatic ring and provide a protecting group for the nitrogen.

Amidation: The reaction of this compound with carboxylic acids or their activated derivatives, such as acid chlorides and anhydrides, yields the corresponding N-aryl amides. libretexts.org These reactions typically proceed under standard conditions, often requiring a base to neutralize the acidic byproduct. libretexts.org While direct amidation with carboxylic acids is possible, it often requires high temperatures or activating agents like carbodiimides. libretexts.org The use of more reactive acylating agents is generally preferred for achieving high yields under milder conditions. nih.govnih.gov

Sulfonamidation: Similarly, sulfonamides are readily prepared by reacting the aniline with sulfonyl chlorides in the presence of a base, such as pyridine (B92270) or triethylamine (B128534). researchgate.net Recent advances have explored the use of Lewis acids, such as calcium triflimide [Ca(NTf₂)₂], to activate sulfonyl fluorides for reaction with anilines, providing an alternative route to sulfonamides under specific conditions. researchgate.netorganic-chemistry.org This method is part of the broader "Sulfur(VI) Fluoride (B91410) Exchange" (SuFEx) chemistry. organic-chemistry.org

The resulting amides and sulfonamides are valuable not only as final products but also as intermediates. The acyl or sulfonyl group can function as a directed metalation group (DMG) to control the regioselectivity of subsequent electrophilic aromatic substitution on the phenyl ring, as discussed in section 5.2.2.

Table 1: Representative Conditions for Amidation and Sulfonamidation of Anilines

Transformation Reagent Catalyst/Base Solvent General Conditions
Amidation Acid Chloride (RCOCl) Pyridine or Et₃N Dichloromethane (DCM) or Tetrahydrofuran (THF) 0 °C to room temperature
Carboxylic Acid (RCOOH) EDC¹, DCC² Dichloromethane (DCM) Room temperature
Sulfonamidation Sulfonyl Chloride (RSO₂Cl) Pyridine or Et₃N Dichloromethane (DCM) 0 °C to room temperature
Sulfonyl Fluoride (RSO₂F) Ca(NTf₂)₂ tert-Amyl alcohol 80 °C

¹EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide ²DCC: N,N'-Dicyclohexylcarbodiimide

Alkylation and Arylation of the Nitrogen

Direct N-alkylation of anilines can be challenging due to the potential for overalkylation to form tertiary amines and quaternary ammonium (B1175870) salts. However, various methods have been developed to achieve selective mono-alkylation. Reductive amination, involving the reaction of the aniline with an aldehyde or ketone in the presence of a reducing agent, is a common and effective strategy. google.com Alternatively, direct alkylation using alkyl halides can be performed, often with phase-transfer catalysts to improve efficiency. google.com

Modern catalytic methods offer more sustainable routes. For instance, the N-alkylation of anilines with alcohols, which produces water as the only byproduct, can be catalyzed by various transition metal complexes, including those based on cobalt, manganese, and ruthenium. researchgate.netrsc.orgresearchgate.net

N-arylation is typically accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction involves coupling the aniline with an aryl halide or triflate in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. A patent describing the synthesis of related 2-fluoro-4-substituted aminoanilines utilizes a Pd₂(dba)₃/Xantphos system for coupling with various amines, showcasing the applicability of this methodology to fluorinated aniline frameworks. google.com

Formation of Heterocyclic Rings Incorporating the Aniline Nitrogen

The aniline nitrogen of this compound can serve as a nucleophile in reactions to form a wide array of nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.

One common strategy involves nucleophilic aromatic substitution (SₙAr) reactions, where the aniline displaces a leaving group on an electron-deficient (hetero)aromatic ring. nih.gov The use of trifluoroacetic acid (TFA) in 2,2,2-trifluoroethanol (B45653) (TFE) has been shown to facilitate SₙAr reactions between anilines and heterocycles like purines and pyrimidines. nih.gov

Condensation reactions with bifunctional electrophiles are another major route to heterocycles. For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of quinolines (via the Combes or Doebner-von Miller synthesis), while reactions with α-haloketones can yield indoles (via the Bischler-Möhlau synthesis) or other related structures. The presence of the electron-withdrawing trifluoroethoxy group may influence the nucleophilicity of the aniline and the reactivity of the aromatic ring in these acid-catalyzed cyclization reactions. The synthesis of fluorinated heterocycles is an active area of research, leveraging the unique properties imparted by fluorine atoms. nih.gov

Functionalization of the Aromatic Ring System

The aromatic ring of this compound offers positions for C-H functionalization or for the introduction of substituents via cross-coupling reactions on pre-halogenated derivatives.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira on halo-derivatives)

To utilize powerful palladium-catalyzed cross-coupling reactions, an aryl halide (e.g., bromo- or iodo- derivative) of this compound is required as a substrate. These reactions are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron reagent (boronic acid or ester) to form a biaryl structure. nih.gov It is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids. nih.govmdpi.comunimib.it For a bromo-substituted derivative of the title compound, typical conditions would involve a palladium catalyst like Pd(dppf)Cl₂ or Pd(PPh₃)₄ and a base such as K₂CO₃ or Cs₂CO₃ in a solvent mixture like dioxane/water. nih.gov

Heck-Mizoroki Reaction: This reaction forms a new C-C bond by coupling the aryl halide with an alkene. wikipedia.orgorganic-chemistry.org The reaction typically uses a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., Et₃N) and is a key method for synthesizing substituted alkenes, such as stilbenes and cinnamates. wikipedia.orgnih.govlibretexts.org

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne to produce an aryl alkyne. wikipedia.org It is unique in its use of a dual catalytic system, typically a palladium complex and a copper(I) salt (e.g., CuI), in the presence of an amine base. wikipedia.orgorganic-chemistry.org This method provides direct access to substituted alkynes, which are versatile intermediates for further transformations. rsc.orgresearchgate.net

Table 2: General Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Halides

Reaction Coupling Partner Catalyst System Base Solvent
Suzuki-Miyaura Boronic Acid / Ester Pd(PPh₃)₄ or Pd(dppf)Cl₂ K₂CO₃, Cs₂CO₃ Dioxane/H₂O, Toluene
Heck-Mizoroki Alkene Pd(OAc)₂, PdCl₂ Et₃N, K₂CO₃ DMF, Acetonitrile (B52724)
Sonogashira Terminal Alkyne Pd(PPh₃)₂Cl₂, CuI Et₃N, Diisopropylamine THF, DMF

Directed Metalation Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic C-H bonds. wikipedia.org The strategy relies on a directed metalation group (DMG) that coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org

For this compound, the primary amino group itself is a poor DMG. However, it can be readily converted into a potent DMG, such as a pivalamide (B147659) (-NHCOtBu), a carbamate (B1207046) (-NHBoc), or a sulfonamide. baranlab.orgharvard.edu Once the DMG is in place, treatment with a strong lithium base would lead to deprotonation at a specific site on the ring.

The regiochemical outcome of the lithiation is determined by the relative directing power and position of the substituents. The DMG is the strongest director. The available ortho positions to a DMG at the N-1 position are C-2 and C-6.

The C-2 position is already substituted with the trifluoroethoxy group.

The C-6 position is therefore the most likely site for initial deprotonation.

The resulting aryllithium intermediate can then be trapped with a wide variety of electrophiles (e.g., I₂, DMF, CO₂, aldehydes, ketones) to introduce new functional groups at the C-6 position with high regioselectivity. organic-chemistry.org This strategy provides a powerful alternative to classical electrophilic aromatic substitution, which may offer poor selectivity with a polysubstituted ring system.

Introduction of Additional Functional Groups

The aromatic ring of this compound is amenable to the introduction of further functional groups through electrophilic aromatic substitution. The directing effects of the existing substituents play a critical role in determining the position of the incoming electrophile. The amino group is a potent activating group and is ortho-, para-directing. Conversely, the fluorine atom is deactivating yet ortho-, para-directing, while the trifluoroethoxy group is also deactivating and meta-directing with respect to its position. The interplay of these electronic effects will govern the regioselectivity of substitution reactions.

Common electrophilic substitution reactions that can be employed to introduce additional functional groups include:

Halogenation: Introduction of bromine or chlorine can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The strong activation by the amino group may necessitate its prior protection to avoid multiple substitutions and side reactions.

Nitration: The introduction of a nitro group can be accomplished using a mixture of nitric acid and sulfuric acid. Due to the sensitivity of the amino group to oxidation under these conditions, it is typically protected, for instance as an acetanilide, before nitration.

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group onto the aromatic ring. This reaction often leads to the formation of the para-substituted product relative to the amino group.

The precise conditions for these reactions would require experimental optimization to achieve the desired regioselectivity and yield, taking into account the specific electronic and steric environment of the substituted aniline.

Orthogonal Protection and Deprotection Strategies

In multi-step syntheses involving this compound, the protection of the nucleophilic amino group is often a critical step to prevent unwanted side reactions. Orthogonal protecting groups are particularly valuable as they can be removed under specific conditions without affecting other protecting groups within the molecule.

One of the most common protecting groups for anilines is the tert-butyloxycarbonyl (Boc) group. The Boc group can be introduced by reacting the aniline with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. A notable example is the Boc protection of a structurally similar compound, 4-fluoro-2-methoxy-5-nitroaniline, which is achieved using Boc anhydride (B1165640) and triethylamine in dichloromethane. google.com The Boc group is stable to a wide range of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA).

Another widely used protecting group in peptide synthesis that could be applied here is the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu and is stable to acidic conditions but is cleaved by bases, such as piperidine. The differential cleavage conditions for Boc (acid-labile) and Fmoc (base-labile) make them an excellent orthogonal pair for complex synthetic strategies.

Below is a table summarizing these common orthogonal protecting groups for the amine functionality.

Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionOrthogonal To
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OAcidic (e.g., TFA)Fmoc, Benzyl
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBasic (e.g., Piperidine)Boc, Benzyl

Formation of Complex Molecular Structures through Multi-Component Reactions (e.g.,illinois.edu)

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. The aniline functionality of this compound makes it a potential candidate for isocyanide-based MCRs such as the Ugi and Passerini reactions.

The Ugi four-component reaction (U-4CR) involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form a bis-amide. rsc.org In this reaction, this compound would serve as the amine component. The electron-withdrawing nature of the fluoro and trifluoroethoxy substituents would decrease the nucleophilicity of the aniline, which might impact the reaction rate. However, the reaction is known to proceed with a wide range of amines.

The Passerini three-component reaction combines a carbonyl compound, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.org While the classic Passerini reaction does not involve an amine, variations and subsequent transformations of the products can incorporate amino functionalities.

The utility of this compound in these reactions would be to introduce its specific substitution pattern into a larger, more complex scaffold in a highly convergent manner. The general components for these reactions are outlined below.

Table of Ugi Reaction Components

ComponentExample
AmineThis compound
Carbonyl CompoundBenzaldehyde
Carboxylic AcidAcetic Acid
Isocyanidetert-Butyl isocyanide

Table of Passerini Reaction Components

ComponentExample
Carbonyl CompoundIsobutyraldehyde
Carboxylic AcidBenzoic Acid
IsocyanideCyclohexyl isocyanide

Derivatization for Enhanced Spectroscopic Properties or Analytical Detectionorganicreactions.org

In analytical chemistry, derivatization is often employed to enhance the detectability of a compound by techniques such as fluorescence spectroscopy or mass spectrometry. The primary amino group of this compound is a prime target for such derivatization.

For fluorescence detection , the aniline can be reacted with a variety of reagents to introduce a fluorophore. Common derivatizing agents for primary amines include:

Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): Reacts with the amino group to form a highly fluorescent sulfonamide derivative.

Fluorescamine: Reacts rapidly with primary amines to form a fluorescent pyrrolinone product.

o-Phthalaldehyde (OPA): In the presence of a thiol, OPA reacts with primary amines to yield intensely fluorescent isoindole derivatives.

For mass spectrometry (MS) , derivatization can be used to improve ionization efficiency and to produce characteristic fragmentation patterns that aid in identification and quantification. Acylation with reagents containing fluorine atoms, for example, can enhance detectability in electron capture negative ionization mass spectrometry.

The table below lists potential derivatizing agents and their applications.

Derivatizing AgentSpectroscopic TechniqueFunctional Group Targeted
Dansyl chlorideFluorescencePrimary Amine
FluorescamineFluorescencePrimary Amine
o-Phthalaldehyde (OPA)/ThiolFluorescencePrimary Amine
Acylating agents (e.g., pentafluorobenzoyl chloride)Mass Spectrometry (ECNI)Primary Amine

The selection of a specific derivatization strategy would depend on the analytical requirements, such as the desired sensitivity and the instrumentation available.

Applications of 4 Fluoro 2 2,2,2 Trifluoroethoxy Aniline in Advanced Organic Synthesis

Role as a Key Synthetic Building Block

The strategic placement of fluoro and trifluoroethoxy substituents on the aniline (B41778) ring endows 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline with specific reactivity that is harnessed in the synthesis of diverse and complex molecules.

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused benzene (B151609) rings. nih.govresearchgate.net While direct examples of the use of this compound in the synthesis of purely hydrocarbon polycyclic aromatic systems are not extensively documented, its role in the formation of polycyclic heteroaromatic systems is more established. The amino group of the aniline can participate in cyclization reactions to form nitrogen-containing polycyclic systems. For instance, fluorinated anilines are utilized in the synthesis of complex structures like acridines and phenazines, which are polycyclic aromatic compounds containing nitrogen heteroatoms. nih.govnih.gov The synthetic strategies often involve condensation and cyclization reactions where the aniline derivative is a key component. nih.gov

The utility of this compound as a precursor for heterocyclic scaffolds is a significant area of its application. The amino group provides a nucleophilic center for a variety of cyclization reactions, while the fluorine and trifluoroethoxy groups can influence the regioselectivity of these reactions and the properties of the resulting heterocycles.

A notable application of fluorinated anilines is in the synthesis of quinolines , a class of nitrogen-containing heterocyclic compounds. organic-chemistry.orgnih.govnih.govmdpi.com Various synthetic methods, such as the Friedländer annulation and other cyclization strategies, can be employed where a substituted aniline is a key reactant. organic-chemistry.orgnih.gov The reaction of an aniline with a β-ketoester, for example, is a common route to quinoline (B57606) derivatives. nih.gov

Furthermore, fluorinated anilines are crucial in the synthesis of phenazines , which are complex heterocyclic systems. nih.govresearchgate.net A modular synthetic route to fluorinated phenazines involves the oxidation of fluorinated anilines to form azobenzene (B91143) intermediates, followed by a sequence of reactions including an SNAr reaction and a cyclization step to yield the phenazine (B1670421) core. nih.gov Similarly, this aniline derivative can be a precursor for the synthesis of acridines , another important class of nitrogen-containing polycyclic heterocycles. nih.govnih.govwikipedia.org Synthetic approaches to acridines can involve the condensation of an aniline derivative with other aromatic components. nih.govwikipedia.org

Heterocyclic ScaffoldSynthetic Approach Involving Anilines
Quinolines Friedländer annulation, reaction with β-ketoesters. organic-chemistry.orgnih.govnih.gov
Phenazines Oxidation to azobenzenes followed by SNAr and cyclization. nih.govresearchgate.net
Acridines Condensation reactions with other aromatic precursors. nih.govnih.govwikipedia.org

Intermediate in the Preparation of Functionally Active Organic Molecules

The structural motifs present in this compound are frequently found in biologically active molecules. The trifluoroethoxy group, in particular, can enhance properties such as metabolic stability and lipophilicity, which are crucial for drug candidates. Consequently, this aniline serves as a key intermediate in the synthesis of various functionally active organic molecules.

While specific examples detailing the direct use of this compound are emerging, the broader class of fluorinated anilines are extensively used in medicinal chemistry. smolecule.comwikipedia.org For example, 4-fluoroaniline (B128567) is a known precursor to the fungicide fluoroimide (B1207414) and certain fentanyl analogues. wikipedia.org The synthetic utility of such anilines lies in their ability to be readily incorporated into larger molecular frameworks through reactions targeting the amino group, such as amide bond formation, diazotization, and various coupling reactions. The resulting products often exhibit a range of biological activities.

Precursor for Advanced Materials and Ligands in Catalysis

The electronic properties conferred by the fluorine and trifluoroethoxy groups make this compound a potential precursor for the synthesis of advanced materials and ligands for catalysis. Fluorinated organic molecules are known to have applications in materials science due to their unique properties, such as thermal stability and altered electronic characteristics. smolecule.com

In the context of catalysis, ligands play a crucial role in determining the activity and selectivity of a metal catalyst. The introduction of fluorine-containing substituents on a ligand can significantly impact the electronic environment of the metal center. While direct applications of this compound in this area are not widely reported, the synthesis of ligands often starts from functionalized aromatic compounds like anilines. For instance, 4-fluoroaniline has been investigated for the production of ligands for homogeneous catalysis. wikipedia.org The amino group can be transformed into a variety of coordinating groups, such as phosphines or Schiff bases, which can then be used to form metal complexes.

Design and Synthesis of Molecular Probes and Research Tools

Molecular probes are essential tools in chemical biology and medical diagnostics, allowing for the visualization and study of biological processes. nih.govnih.gov The design of these probes often involves a fluorophore, a linker, and a recognition element. nih.gov Substituted anilines can be incorporated into the structure of molecular probes to modulate their fluorescence properties or to serve as a reactive handle for attachment to other components.

The electron-withdrawing nature of the fluorine and trifluoroethoxy groups in this compound can influence the photophysical properties of a molecule it is incorporated into. While specific molecular probes derived from this exact aniline are not prominently featured in the literature, the general principle of using functionalized anilines in probe design is well-established. researchgate.net The amino group can be a key site for linking the aniline moiety to a fluorophore or a biomolecule.

Applications in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of diverse compounds, which can then be screened for biological activity. nih.gov This approach relies on the use of versatile building blocks that can be easily and reliably reacted in a systematic manner. Functionalized anilines, including this compound, are well-suited for this purpose.

The amino group of the aniline provides a convenient point of diversification. It can undergo a wide range of reactions, such as acylation, alkylation, and sulfonylation, with a diverse set of reactants. This allows for the generation of a large library of compounds from a single starting material. Although specific combinatorial libraries based on this compound are not detailed in readily available literature, the principles of combinatorial synthesis strongly support its potential utility in this field. The fluorine and trifluoroethoxy substituents would introduce unique structural and electronic features into the library, increasing the chemical space explored and the potential for discovering novel bioactive molecules.

Advanced Spectroscopic Characterization Methodologies for 4 Fluoro 2 2,2,2 Trifluoroethoxy Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a premier technique for elucidating the precise structure of organic compounds by probing the magnetic properties of atomic nuclei. For fluorinated molecules like 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive analysis of the molecular framework.

One-dimensional NMR spectra offer detailed information about the chemical environment of each unique nucleus in a molecule.

¹H NMR: The proton NMR spectrum is used to identify the number and type of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the amine (-NH₂) protons, the three aromatic protons, and the methylene (B1212753) (-OCH₂-) protons. The chemical shifts are influenced by the electronic effects of the fluorine, amine, and trifluoroethoxy substituents. Splitting patterns, arising from spin-spin coupling, reveal the number of neighboring protons and fluorine atoms. For example, the methylene protons would appear as a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would display eight distinct signals corresponding to the six aromatic carbons, the methylene carbon, and the trifluoromethyl carbon. The chemical shifts are significantly affected by the attached atoms; carbons bonded to fluorine or oxygen will appear further downfield. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) provides additional structural confirmation by splitting the carbon signals.

¹⁹F NMR: Given the presence of two different fluorine environments (the aromatic fluorine and the trifluoromethyl group), ¹⁹F NMR is an invaluable tool. researchgate.net It offers high sensitivity and a wide chemical shift range, making it possible to easily distinguish between the two types of fluorine atoms. ucsb.edu The aromatic fluorine will appear as a multiplet due to coupling with nearby aromatic protons, while the trifluoromethyl group will typically present as a triplet due to coupling with the adjacent methylene protons.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

NucleusPositionPredicted Chemical Shift (ppm)Predicted MultiplicityCoupling To
¹H-NH₂~3.5 - 4.5Broad Singlet-
¹H-OCH₂-~4.4 - 4.6Quartet (q)-CF₃
¹HAromatic H~6.7 - 7.0Multiplets (m)¹H, ¹⁹F
¹³CC-CF₃~123Quartet (q)¹⁹F
¹³CC-OCH₂~65Quartet (q)¹⁹F
¹³CAromatic C-F~155-160Doublet (d)¹⁹F
¹³CAromatic C-N~140-145Singlet (s)-
¹³CAromatic C-O~145-150Singlet (s)-
¹³CAromatic C-H~110-120Doublets (d)¹⁹F
¹⁹F-CF₃~ -74Triplet (t)-OCH₂-
¹⁹FAr-F~ -115Multiplet (m)¹H

Two-dimensional NMR experiments are essential for assembling the molecular structure by establishing correlations between nuclei. science.govprinceton.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For the target molecule, COSY would show correlations between the adjacent protons on the aromatic ring, helping to assign their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps protons to the carbons they are directly attached to (one-bond C-H correlation). sdsu.edu This technique would be used to definitively assign the carbon signals for each of the protonated aromatic carbons and the methylene (-OCH₂) carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies nuclei that are close in space, regardless of whether they are bonded. researchgate.net This can confirm stereochemical details and substitution patterns. A NOESY experiment could show a correlation between the methylene protons and the aromatic proton at position 3, confirming their spatial proximity.

Table 2: Expected Key 2D NMR Correlations for Structural Confirmation

ExperimentCorrelating NucleiInformation Gained
COSYAromatic H ↔ Aromatic HConfirms adjacency of protons on the aromatic ring.
HSQCAromatic H ↔ Aromatic C -OCH₂- ↔ -OCH₂-Assigns carbon signals for all protonated carbons.
HMBC-OCH₂- ↔ C-2 (Aromatic) -OCH₂- ↔ -CF₃Confirms the attachment of the trifluoroethoxy group to the ring at position 2.
HMBCAromatic H ↔ Aromatic C (2-3 bonds away)Verifies the complete substitution pattern of the aromatic ring.
NOESY-OCH₂- ↔ H-3 (Aromatic)Confirms the spatial proximity of the ether side chain and the adjacent aromatic proton.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound. utdallas.edu

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to within 5 ppm). longdom.org This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, the molecular formula is C₈H₇F₄NO. HRMS can distinguish this exact formula from other combinations of atoms that might have the same nominal mass. nih.govpnnl.gov This is a critical step in confirming the identity of a newly synthesized compound.

Table 3: Predicted HRMS Data for this compound

Ion SpeciesMolecular FormulaCalculated Exact Mass (m/z)
[M]⁺˙C₈H₇F₄NO209.04637
[M+H]⁺C₈H₈F₄NO210.05365
[M+Na]⁺C₈H₇F₄NNaO232.03559
[M+K]⁺C₈H₇F₄KNO248.00953
*Data sourced from PubChemLite.[ uni.lu(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEKYDQl_WB66nV7am0xUf8r8s3EauB7lg2V3UysSaGRkkFt6LJaiP0s1rgE_9Sp4XfDSgmZsz0W3pcTFcFmmrgOz3L8YGYdKcnkIEod09-Ubga_9v_vxOPzUmblvA1hd_pdQgf2FlwaM_I3wASyRA%3D%3D)]*

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (a precursor ion, such as [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation. protocols.io The resulting fragment ions (product ions) are then analyzed, providing a fragmentation pattern that acts as a "fingerprint" for the molecule's structure. nih.gov For this compound, characteristic fragmentation pathways would likely involve the cleavage of the ether bond and loss of parts of the trifluoroethoxy side chain. Analysis of these fragments helps to confirm the connectivity of the different parts of the molecule. The fragmentation of the aniline (B41778) ring itself can also occur, though this often requires higher energy. cnr.itrsc.org

Table 4: Plausible MS/MS Fragmentation Pathways

Precursor Ion (m/z)Key Fragment Ion (m/z)Neutral LossPlausible Structure of Fragment
210.05142.04C₂H₂F₂ (68.01)[H₂NC₆H₃(F)OH]⁺ (Protonated 2-amino-5-fluorophenol)
210.05126.04C₂H₂F₃O (83.01)[H₂NC₆H₄F]⁺ (Protonated 4-fluoroaniline)
210.05111.05C₂H₃F₄O (99.02)[C₆H₅FNH]⁺
210.0569.00C₇H₈F₀N₁O₁ (141.05)[CF₃]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. utdallas.edu Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying which functional groups are present in a molecule. vscht.cz The IR spectrum of this compound would exhibit characteristic absorption bands for the primary amine (N-H stretching and bending), the aromatic ring (C-H and C=C stretching), the ether linkage (C-O stretching), and the carbon-fluorine bonds. researchgate.net

Table 5: Characteristic IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3400 - 3500N-H Asymmetric StretchPrimary Amine (-NH₂)
3300 - 3400N-H Symmetric Stretch
3010 - 3100C-H StretchAromatic Ring
1600 - 1650N-H Bend (Scissoring)Primary Amine (-NH₂)
1500 - 1600C=C StretchAromatic Ring
1200 - 1280C-O StretchAryl-Alkyl Ether
1100 - 1300C-F StretchTrifluoromethyl (-CF₃)
1200 - 1250C-N StretchAromatic Amine
1150 - 1250C-F StretchAryl-Fluoride (Ar-F)

Computational and Theoretical Investigations of 4 Fluoro 2 2,2,2 Trifluoroethoxy Aniline

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule (its geometry) and the distribution of electrons within it (its electronic structure). These calculations solve approximations of the Schrödinger equation for the molecular system.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. This approach is known for its balance of accuracy and computational efficiency. For 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline, DFT studies would typically involve geometry optimization to find the lowest energy conformation. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles.

A comparative DFT study on halosubstituted anilines has shown that the number and position of halogen substituents can influence the pyramidal character of the amino group and the delocalization of its lone-pair electrons. researchgate.net In the case of this compound, DFT would elucidate the interplay between the electron-withdrawing fluorine and trifluoroethoxy groups and the electron-donating aniline (B41778) moiety on the geometry and electronic properties of the benzene (B151609) ring.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

Parameter Bond Length (Å) Parameter Bond Angle (°)
C-N 1.405 C-N-H 112.5
C-F (ring) 1.358 H-N-H 110.0
C-O 1.370 C-O-C 118.9
O-CH₂ 1.432 F-C-C 119.5
C-CF₃ 1.535 N-C-C 121.0

Note: This table is illustrative and presents typical values for similar molecules. Actual calculated values may vary.

Ab initio (from first principles) calculations are another class of quantum chemistry methods. Unlike DFT, which relies on an approximated functional for electron correlation, ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are derived directly from theoretical principles without experimental data.

While computationally more demanding, methods like MP2 and CCSD(T) provide more accurate descriptions of electron correlation effects, which can be important for molecules with multiple electronegative atoms like this compound. Studies on related molecules like ortho-, meta-, and para-fluoroanilines have utilized ab initio methods to investigate their structures and vibrations in both ground (S₀) and excited (S₁) states. rsc.org For the target molecule, these calculations would offer a high-accuracy benchmark for its geometry and electronic energy, confirming the results obtained from DFT.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying electron density.

For this compound, an MEP analysis would reveal:

Negative Potential Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. They would likely be concentrated around the nitrogen atom of the aniline group and the oxygen atom of the ethoxy group due to their lone pairs of electrons. The fluorine atoms would also contribute to negative potential.

Positive Potential Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms of the amine group and the aromatic ring are expected to show positive electrostatic potential.

This analysis helps in predicting how the molecule will interact with other reagents, such as electrophiles and nucleophiles.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

HOMO: This orbital represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO is expected to be localized primarily on the aniline nitrogen and the aromatic ring, indicating these are the primary sites for electrophilic attack.

LUMO: This is the lowest energy orbital available to accept electrons, reflecting the molecule's electrophilic character. The LUMO is likely distributed over the aromatic ring and influenced by the electron-withdrawing substituents.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. For instance, a study on 2,4-difluoroaniline (B146603) calculated a HOMO-LUMO gap of 5.2186 eV, indicating high chemical stability. researchgate.net A similar calculation for this compound would provide a quantitative measure of its kinetic stability.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Parameter Energy (eV)
HOMO Energy -5.85
LUMO Energy -0.55
HOMO-LUMO Gap (ΔE) 5.30

Note: This table is for illustrative purposes only.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. By calculating the energies of reactants, transition states, intermediates, and products, chemists can determine the most likely reaction pathways.

For this compound, this could involve modeling:

Electrophilic Aromatic Substitution: Calculating the transition state energies for electrophilic attack at different positions on the aromatic ring to predict regioselectivity.

Oxidation/Reduction Reactions: Modeling the reaction pathways with various oxidizing or reducing agents to understand the transformation of the aniline group.

These studies provide detailed energetic profiles and geometries of transition states, which are often difficult or impossible to determine experimentally.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data.

NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a common application of quantum chemistry. Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used with DFT, can provide theoretical spectra that closely match experimental ones. This is particularly useful for assigning signals in complex molecules and for confirming molecular structures.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. The calculated vibrational frequencies correspond to the normal modes of vibration. These theoretical spectra are invaluable for assigning the peaks observed in experimental spectra to specific molecular motions, such as C-H stretches, N-H bends, or C-F vibrations. A study on halosubstituted anilines demonstrated the use of DFT to understand the effect of substituents on vibrational frequencies. researchgate.net

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts (ppm) for Aromatic Carbons of this compound

Carbon Atom Predicted Chemical Shift (ppm)
C1 (C-N) 140.2
C2 (C-O) 145.8
C3 116.5
C4 (C-F) 158.1
C5 117.3
C6 122.4

Note: This table is illustrative. Chemical shifts are relative to a standard (e.g., TMS) and actual values depend on the level of theory and solvent effects.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscape of flexible molecules like this compound. By simulating the atomic motions over time, MD can reveal the preferred three-dimensional arrangements (conformers) of the molecule and the energy barriers between them. This exploration is crucial as the molecule's conformation dictates its physical properties and biological activity.

MD simulations for this molecule would typically be performed using a classical force field, which defines the potential energy of the system as a function of its atomic coordinates. These simulations would track the trajectory of each atom, providing insights into the dynamic behavior of the molecule in a simulated environment, such as in a vacuum or in a solvent.

The primary goal of these simulations is to identify low-energy, stable conformers. The results are often visualized through a potential energy surface (PES), which maps the energy of the molecule as a function of specific dihedral angles. For this compound, the key dihedral angles would be C1-C2-O-CH2 and C2-O-CH2-CF3. By analyzing the simulation trajectories, researchers can determine the population of different conformational states and the kinetics of their interconversion.

The strong electronegativity of the fluorine atom on the aniline ring and the trifluoromethyl group on the ethoxy tail are expected to significantly influence the conformational preferences through intramolecular interactions, such as dipole-dipole interactions and steric hindrance. nih.govacs.org These interactions can lead to a limited number of preferred conformations, which can be computationally identified and characterized.

Interactive Data Table: Predicted Low-Energy Conformers of this compound from Theoretical MD Simulations

Conformer IDDihedral Angle (C1-C2-O-CH2) (°)Dihedral Angle (C2-O-CH2-CF3) (°)Relative Energy (kcal/mol)Predicted Population (%)
Conf-10 ± 15180 ± 150.0065
Conf-2180 ± 15180 ± 151.2020
Conf-30 ± 1560 ± 152.5010
Conf-4180 ± 15-60 ± 153.105

Note: The data in this table is hypothetical and serves as an illustrative example of the expected output from detailed MD simulations. The values are based on general principles of conformational analysis for similar fluorinated aromatic compounds.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to predict the chemical reactivity of a compound based on its molecular structure. researchgate.net For this compound, QSRR studies would focus on correlating its structural or electronic features with specific aspects of its reactivity, such as its susceptibility to electrophilic aromatic substitution or its nucleophilicity.

The development of a QSRR model involves several steps. First, a set of molecular descriptors is calculated for the target molecule and a series of structurally related compounds. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial atomic charges). researchgate.net

The electron-withdrawing nature of the fluorine atom and the trifluoroethoxy group significantly influences the electronic properties of the aniline ring. nih.govnih.gov These effects can be quantified using descriptors such as the Hammett constants or calculated electronic parameters. For instance, the fluorine atom at the para position to the amino group will impact the electron density and, consequently, the reactivity of the aromatic ring.

Once the descriptors are calculated, a mathematical model is developed using statistical methods like multiple linear regression (MLR) or machine learning algorithms to establish a relationship between the descriptors and the observed reactivity. This model can then be used to predict the reactivity of new, untested compounds.

For this compound, a QSRR model could predict its pKa value, which is a measure of the basicity of the amino group. The model would likely include descriptors that quantify the electron-withdrawing effects of the substituents, as these are known to decrease the basicity of anilines.

Interactive Data Table: Hypothetical QSRR Model for Predicting Reactivity Descriptor (e.g., Electrophilic Susceptibility Index)

DescriptorTypeValue for this compoundContribution to Reactivity Index
HOMO EnergyQuantum Chemical-5.8 eVHigh
LUMO EnergyQuantum Chemical-0.9 eVModerate
Dipole MomentElectronic3.5 DModerate
Sum of F Atomic ChargesElectronic-0.45 eHigh
Molecular VolumeSteric150 ųLow
Predicted Reactivity Index - 0.78 (Hypothetical Scale) -

Note: This table presents a hypothetical QSRR model and its predictive output. The values are illustrative and based on the expected electronic effects of the fluoro and trifluoroethoxy substituents on an aniline core structure.

Chromatographic Separation Techniques

Chromatography is a fundamental analytical technique for the separation, identification, and quantification of chemical compounds. The choice of chromatographic method for this compound depends on the specific analytical goal, such as purity assessment, quantification of volatile derivatives, or resolution of enantiomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like substituted anilines. It is widely used for determining the purity of this compound and for quantifying it in reaction mixtures or formulation matrices. Reversed-phase HPLC is the most common mode employed for this class of compounds.

The separation is typically achieved on a C18 stationary phase, which provides effective resolution of the main compound from its potential impurities and starting materials. The mobile phase often consists of a mixture of an organic solvent, such as methanol or acetonitrile (B52724), and an aqueous buffer. sigmaaldrich.com The composition of the mobile phase can be run in an isocratic mode (constant composition) or a gradient mode (composition varies over time) to achieve optimal separation. Detection is commonly performed using an ultraviolet (UV) detector, typically at a wavelength around 254 nm where the aniline chromophore absorbs strongly. sigmaaldrich.com

Detailed research findings indicate that for aniline homologs, a C18 column with a mobile phase of methanol and water provides good separation. sigmaaldrich.com For more complex separations involving various substituted anilines, ion-pair reversed-phase HPLC may be utilized. rsc.org

Table 1: Representative HPLC Parameters for Analysis of this compound

ParameterCondition
ColumnC18, 150 mm x 4.6 mm, 5 µm particle size
Mobile PhaseAcetonitrile:Water (60:40 v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 254 nm
Injection Volume10 µL

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While aniline derivatives can be analyzed directly by GC, they sometimes require derivatization to improve their thermal stability and chromatographic behavior. thermofisher.com However, for impurity profiling where volatile byproducts may be present, GC is an invaluable tool.

The analysis is typically performed on a capillary column with a non-polar or mid-polar stationary phase, such as one based on polydimethylsiloxane (e.g., SE-54). epa.gov A temperature program is employed to elute compounds with a wide range of boiling points. A flame ionization detector (FID) is often used for general-purpose quantification due to its robustness and linear response for carbon-containing compounds. For enhanced sensitivity and selectivity towards nitrogen-containing compounds like anilines, a nitrogen-phosphorus detector (NPD) is highly effective. epa.gov

Table 2: Illustrative GC Parameters for Volatile Impurities in this compound Samples

ParameterCondition
ColumnSE-54 fused silica capillary column, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow
Inlet Temperature250 °C
Oven ProgramInitial 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
DetectorFlame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD)
Detector Temperature300 °C

Chiral Chromatography for Enantiomeric Separations

While this compound itself is not chiral, it may be used in the synthesis of chiral molecules. If a chiral center is introduced in a subsequent synthetic step, the development of a chiral chromatographic method becomes essential to separate and quantify the resulting enantiomers. Chiral chromatography is a specialized sub-type of chromatography that uses a chiral stationary phase (CSP) to resolve stereoisomers.

The most common approach is chiral HPLC, utilizing columns packed with a CSP. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely used due to their broad applicability in separating a wide range of chiral compounds, including those containing halogen atoms. researchgate.netnih.gov The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) between the enantiomers and the chiral stationary phase. Supercritical Fluid Chromatography (SFC) with a chiral stationary phase is also an effective technique for separating enantiomers and is often favored for its speed and reduced solvent consumption. researchgate.net

Table 3: General Chiral HPLC Parameters for Enantiomeric Resolution of a Derivative of this compound

ParameterCondition
ColumnCellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel
Mobile PhaseHexane:Isopropanol (90:10 v/v)
Flow Rate0.8 mL/min
Column Temperature25 °C
DetectionUV at 254 nm

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a higher degree of confidence in compound identification. For a compound like this compound, mass spectrometry is the most powerful detector when coupled with either GC or LC.

GC-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. nih.govoup.com This technique is ideal for identifying unknown volatile impurities in samples of this compound. As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum, which shows the mass-to-charge ratio of the fragment ions, serves as a molecular fingerprint that can be compared to spectral libraries for positive identification.

For trace analysis of aromatic amines, GC-MS is often the method of choice. nih.gov Tandem mass spectrometry (GC-MS/MS) can be employed for even greater selectivity and sensitivity, particularly in complex matrices. nih.govoup.com

Table 4: Typical GC-MS Parameters for Impurity Identification

ParameterCondition
GC ColumnRxi-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven ProgramInitial 50 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole
Scan Range40-500 amu
Interface Temperature280 °C

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of a wide range of pharmaceutical compounds, including fluorinated intermediates. chromatographyonline.com It offers high sensitivity and selectivity, making it suitable for both quantification and structural elucidation of the parent compound and any non-volatile impurities or degradation products. nih.gov

In LC-MS, the eluent from the HPLC column is directed to a mass spectrometer. An interface, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is used to generate ions from the analyte molecules in the liquid phase before they enter the mass analyzer. High-resolution mass spectrometry (HRMS), often using time-of-flight (TOF) or Orbitrap analyzers, can provide highly accurate mass measurements, which aids in determining the elemental composition of unknown compounds. youtube.com

Table 5: Representative LC-MS Parameters for the Analysis of this compound

ParameterCondition
LC ColumnC18, 100 mm x 2.1 mm, 3.5 µm particle size
Mobile PhaseA: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile (Gradient)
Flow Rate0.3 mL/min
Ionization SourceElectrospray Ionization (ESI), Positive Mode
Mass AnalyzerQuadrupole Time-of-Flight (Q-TOF)
Scan ModeFull Scan (m/z 100-800) and MS/MS fragmentation

An in-depth analysis of the methodologies used to detect and quantify this compound is crucial for its application in research matrices. This article details the spectrophotometric, titrimetric, and quality control methods pertinent to this specific fluorinated aniline.

Q & A

Q. What are the optimal synthetic routes for preparing 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline with high purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reduction of nitro intermediates. For example, 3,4-bis(2,2,2-trifluoroethoxy)aniline was synthesized via catalytic hydrogenation of a nitro precursor using palladium on carbon . Similarly, coupling reactions with trifluoroethanol under reflux with a base (e.g., potassium carbonate) and transition-metal catalysts (e.g., Pd(OAc)₂) are effective for introducing the trifluoroethoxy group . Purification via C18 reverse-phase chromatography (acetonitrile/water) or silica gel column chromatography (ethyl acetate/petroleum ether) yields high-purity products (98% purity, 14–98% yield) .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 19F^{19}\text{F} NMR identifies fluorine environments (e.g., trifluoroethoxy groups at δ −58 to −62 ppm). 1H^{1}\text{H} NMR resolves aromatic protons and amino groups.
  • Elemental Analysis : Confirms stoichiometry (e.g., %C, %H, %N matching calculated values) .
  • HPLC : Retention times (e.g., 0.99 minutes under SQD-AA05 conditions) and LCMS (m/z 307 [M+H]⁺) verify purity and molecular weight .

Advanced Research Questions

Q. How do fluorine and trifluoroethoxy substituents influence the electronic properties of the aniline ring?

  • Methodological Answer : The electron-withdrawing trifluoroethoxy group deactivates the aromatic ring, directing electrophilic substitution to specific positions. Fluorine’s inductive effect further polarizes the ring, altering reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) . Computational studies (DFT) can quantify these effects by analyzing charge distribution and frontier molecular orbitals. Experimental validation includes Hammett substituent constants (σ values) derived from kinetic studies .

Q. What are common side reactions during synthesis, and how can they be mitigated?

  • Methodological Answer :
  • Over-reduction : During nitro-group reduction, excessive hydrogenation may degrade the trifluoroethoxy group. Mitigation involves controlled reaction times and lower H₂ pressure .
  • By-product formation : Competing substitutions (e.g., at the 4-fluoro position) are minimized by steric hindrance from the trifluoroethoxy group. Purification via column chromatography removes minor isomers .
  • Hydrolysis : The trifluoroethoxy group is sensitive to strong acids/bases. Neutral pH conditions and anhydrous solvents (e.g., dioxane) prevent degradation .

Q. How can the amino group in this compound be functionalized for advanced applications?

  • Methodological Answer :
  • Diazotization : Forms aryl diazonium salts for coupling with heterocycles or metals.
  • Borylation : Reaction with pinacolborane generates boronic acid derivatives for cross-coupling (e.g., Suzuki reactions with Pd catalysts) .
  • Isocyanate Formation : Treatment with phosgene yields phenyl isocyanates (m.p. 53–55°C), precursors for ureas or carbamates .

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Reactant of Route 1
Reactant of Route 1
4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline
Reactant of Route 2
Reactant of Route 2
4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.